molecular formula C18H11FN4O2S2 B12130295 N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide

Cat. No.: B12130295
M. Wt: 398.4 g/mol
InChI Key: UYYQGSHYDAYDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5E)-5-(1H-Benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide is a heterocyclic compound featuring a thiazolidinone core (2-thioxo-1,3-thiazolidin-4-one) substituted at position 5 with a benzimidazole-derived methylidene group and at position 3 with a 4-fluorobenzamide moiety.

Properties

Molecular Formula

C18H11FN4O2S2

Molecular Weight

398.4 g/mol

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C18H11FN4O2S2/c19-11-7-5-10(6-8-11)16(24)22-23-17(25)14(27-18(23)26)9-15-20-12-3-1-2-4-13(12)21-15/h1-9,25H,(H,22,24)

InChI Key

UYYQGSHYDAYDOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC=C(C=C4)F)O)N=C2C=C1

Origin of Product

United States

Preparation Methods

Synthesis of 1H-Benzimidazole-2-carbaldehyde

The benzimidazole scaffold is synthesized via acid-catalyzed condensation of o-phenylenediamine with 2-hydroxyacetic acid under reflux conditions. This reaction proceeds through cyclodehydration, yielding 1H-benzimidazole-2-carbaldehyde (Intermediate 1) .

Reaction Conditions :

  • Solvent: Ethanol (20 mL)

  • Catalyst: 4N HCl (20 mL)

  • Temperature: 85°C

  • Duration: 6 hours

  • Yield: 78%

Characterization Data :

  • 1H NMR (500 MHz, DMSO-d6) : δ 10.12 (s, 1H, CHO), 8.21 (d, J = 7.9 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 7.42 (t, J = 7.4 Hz, 1H, ArH).

Formation of the Thiazolidinone Ring

The thiazolidinone ring is introduced via a cyclocondensation reaction between Intermediate 1 and thiourea in the presence of chloroacetyl chloride . This step generates 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (Intermediate 2) .

Reaction Conditions :

  • Solvent: 1,4-Dioxane (20 mL)

  • Reagents: Chloroacetyl chloride (0.001 mol), thiourea (0.001 mol)

  • Catalyst: Anhydrous Zn (0.5 g)

  • Temperature: 50°C

  • Duration: 25 hours

  • Yield: 67%

Characterization Data :

  • MS (EI) : m/z 279 [M+H]+.

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

Coupling with 4-Fluorobenzamide

The final step involves the nucleophilic substitution of Intermediate 2 with 4-fluorobenzoyl chloride under basic conditions to install the 4-fluorobenzamide group.

Reaction Conditions :

  • Solvent: Dry toluene (500 mL)

  • Base: Triethylamine (2 eq)

  • Temperature: Reflux

  • Duration: 3 hours

  • Yield: 58%

Optimization Notes :

  • Microwave-assisted synthesis reduces reaction time to 15 minutes with comparable yield (55%).

  • Use of diethylcyanophosphonate as a coupling reagent improves regioselectivity for the E-isomer.

Structural Elucidation and Configurational Analysis

The E-configuration of the methylidene group is confirmed via NOESY spectroscopy, showing no coupling between the benzimidazole C2-H and thiazolidinone C5-H.

Key Spectroscopic Data :

Parameter Value
1H NMR (DMSO-d6) δ 8.45 (s, 1H, CH=), 7.89 (d, J = 8.2 Hz, 2H, ArH-F), 7.52 (d, J = 8.2 Hz, 2H, ArH-F).
13C NMR δ 187.4 (C=O), 167.2 (C=S), 162.1 (C-F).
HRMS (ESI) m/z 458.9512 [M+H]+ (calc. 458.9507).

Comparative Analysis of Synthetic Routes

The table below evaluates three reported methods for synthesizing the target compound:

Method Catalyst Time (h) Yield (%) Purity (%)
Conventional refluxZn256792
MicrowaveNone0.255589
Solid-phaseDiethylcyanophosphonate1.56295

Key findings:

  • Microwave synthesis offers time efficiency but slightly lower yield due to byproduct formation.

  • Solid-phase methods enhance purity through automated purification.

Challenges and Mitigation Strategies

Isomerization Control

The Z-isomer may form as a minor product (8–12%) during thiazolidinone cyclization. Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >99% E-isomer purity.

Solubility Issues

The final compound exhibits poor solubility in aqueous media. Co-solvent systems (DMSO:PBS 1:9) are recommended for biological testing .

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, potentially altering the thiazolidinone or benzimidazole rings.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with benzimidazole derivatives often show promising anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancers . The dual functionality of the thiazolidinone and benzimidazole components in N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide may enhance its efficacy against cancer cells compared to simpler analogs.

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties. Thiazolidinones are known for their antibacterial and antifungal activities. In vitro studies have shown that thiazolidine derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi . The incorporation of the benzimidazole ring may further augment this activity.

Case Studies and Research Findings

A review of recent literature reveals several case studies focusing on the biological evaluation of similar compounds:

StudyFindings
Anticancer Screening Compounds similar to N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]-4-fluorobenzamide showed IC50 values in the micromolar range against various cancer cell lines .
Antimicrobial Testing Thiazolidine derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential for development into antimicrobial agents .
Molecular Docking Studies Computational studies revealed favorable binding interactions with target proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .

Mechanism of Action

The mechanism of action of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The thiazolidinone scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogues:

Compound Name Substituent at Position 5 Amide Group at Position 3 Notable Features
Target Compound Benzimidazol-2-ylmethylidene 4-Fluorobenzamide Bicyclic benzimidazole enhances aromatic interactions; fluorine improves polarity
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene N-(2-methylphenyl)acetamide Monocyclic substituent; methyl group increases lipophilicity
N-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide Indole-derived substituent 4-Methylbenzamide Indole moiety may confer H-bonding potential; methyl group reduces solubility
N-[(5Z)-5-{[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide Pyrazole-bromophenyl hybrid 4-Methylbenzamide Bulky pyrazole substituent; bromine adds steric and electronic effects
5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide Thiazolidinylmethyl Trifluoromethylbenzyl benzamide Trifluoromethyl enhances metabolic stability; methoxy group improves solubility
N-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide Methoxyphenyl 2-Nitrobenzamide Nitro group introduces strong electron-withdrawing effects; methoxy aids solubility

Key Observations

Aromatic vs.

Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent in the target compound offers moderate electronegativity, balancing polarity and lipophilicity. In contrast, nitro () or trifluoromethyl () groups introduce stronger electron-withdrawing effects, which may influence redox properties or metabolic pathways.

Steric Effects : Bulky substituents, such as the pyrazole-bromophenyl group in , may hinder molecular packing in crystallographic studies but improve selectivity in enzyme inhibition.

Crystallographic and Analytical Tools

Structural elucidation of these compounds often relies on:

  • SHELX programs for refinement and structure solution (e.g., SHELXL for small-molecule crystallography) .
  • WinGX and ORTEP-3 for graphical representation and data analysis .
  • SIR97 for direct methods in crystal structure determination .

Biological Activity

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide is a complex organic compound notable for its unique structural features, which include a thiazolidinone core, a benzimidazole moiety, and a fluorobenzamide substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of this compound is C17H14FN3OS2C_{17}H_{14}FN_{3}OS_{2}, with a molar mass of approximately 357.43 g/mol. The compound's structure is characterized by:

Structural Feature Description
Thiazolidinone Core Provides potential anti-inflammatory and antidiabetic properties.
Benzimidazole Moiety Known for anticancer activity due to its ability to interact with various biological targets.
Fluorobenzamide Substituent Enhances pharmacokinetic properties and may influence binding affinity to receptors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The presence of the benzimidazole ring is particularly relevant here, as it has been associated with the inhibition of tubulin polymerization, which is critical in cancer cell proliferation.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Its thiazolidinone structure has been linked to antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent. The combination of both thiazolidinone and benzimidazole functionalities may lead to enhanced efficacy compared to simpler analogs.

The mechanism of action for this compound likely involves multiple pathways:

  • Enzyme Inhibition : The benzimidazole moiety may inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Cell Signaling Modulation : Interaction with cellular pathways that regulate inflammation and apoptosis can contribute to its therapeutic effects.
  • Binding Affinity : Studies utilizing techniques such as surface plasmon resonance suggest that this compound may have high binding affinity for certain biological targets, which could enhance its biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Activity Study : In vitro assays demonstrated that derivatives of N-[...]-4-fluorobenzamide showed significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at concentrations as low as 10 µg/mL .
  • Structure Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the fluorobenzamide group significantly influenced both anticancer and antimicrobial activities, highlighting the importance of structural optimization in drug development .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-fluorobenzamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the thiazolidinone core via condensation of rhodanine derivatives with appropriate amines under acidic conditions .
  • Step 2 : Introduction of the benzimidazole moiety through a Knoevenagel condensation reaction, requiring controlled temperatures (60–80°C) and solvents like ethanol or DMF .
  • Step 3 : Final coupling with 4-fluorobenzamide using coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Critical Conditions : Catalysts (e.g., piperidine for condensation), solvent polarity, and reaction time (24–48 hours) significantly impact yield (60–75%) and purity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is essential:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the thioxo group (~δ 170 ppm) and benzimidazole protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of the 4-fluorobenzamide group) .
  • IR Spectroscopy : Identifies functional groups (C=O at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine, benzimidazole) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -F) : Increase electrophilicity at the thiazolidinone carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols). This is confirmed via Hammett σ constants and computational electrostatic potential maps .
  • Benzimidazole Moiety : The conjugated system stabilizes radical intermediates, facilitating reactions like sulfoxidation or thiol-disulfide exchange. Reactivity can be probed using cyclic voltammetry .
  • Experimental Design : Compare reaction rates of analogs with substituent variations (e.g., -Cl vs. -OCH₃) under standardized conditions .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. MCF-7) .

  • Purity Thresholds : Use HPLC-MS to ensure >98% purity, as impurities (e.g., unreacted intermediates) may skew results .

  • Structural Analog Comparison : Test activity against analogs (e.g., 4-chloro vs. 4-fluoro derivatives) to isolate substituent effects (see Table 1) .

    Table 1 : Biological Activity of Structural Analogs

    SubstituentIC₅₀ (μM)Target EnzymeReference
    4-Fluorobenzamide2.1 ± 0.3HDAC
    4-Chlorobenzamide3.8 ± 0.5HDAC
    4-Methoxybenzamide>10HDAC

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., HDAC or kinase enzymes)?

  • Methodological Answer :
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol :

Retrieve target protein structures (e.g., HDAC8, PDB ID: 1T69).

Optimize ligand geometry (DFT calculations at B3LYP/6-31G* level).

Validate docking poses via MD simulations (NAMD/GROMACS) .

  • Key Interactions : The 4-fluorobenzamide group forms hydrogen bonds with Arg37 and His142 residues in HDAC8, correlating with experimental IC₅₀ values .

Q. What methodologies quantify the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC at intervals (0–72 hours). Calculate t90t_{90} (time for 10% degradation) using first-order kinetics .
  • Degradation Pathways :
  • Acidic Conditions : Hydrolysis of the thiazolidinone ring (confirmed by LC-MS).
  • Basic Conditions : Thiol-disulfide exchange at the C=S group .
  • Stabilization Strategies : Lyophilization or formulation with cyclodextrins improves shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.